2-methylidene-1-azabicyclo[2.2.2]octan-3-one
CAS No.: 5291-26-9
Cat. No.: VC11612143
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![2-methylidene-1-azabicyclo[2.2.2]octan-3-one - 5291-26-9](/images/structure/VC11612143.png)
Specification
CAS No. | 5291-26-9 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one |
Standard InChI | InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2 |
Standard InChI Key | NHPWIWAGVOXDPU-UHFFFAOYSA-N |
SMILES | C=C1C(=O)C2CCN1CC2 |
Canonical SMILES | C=C1C(=O)C2CCN1CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one belongs to the azabicyclo family, characterized by a bicyclo[2.2.2]octane skeleton with a nitrogen atom at the 1-position. The methylidene group () at the 2-position introduces a reactive double bond, while the ketone at the 3-position contributes to its polarity and participation in hydrogen bonding. The rigid bicyclic structure imposes steric constraints that influence both its chemical reactivity and interactions with biological targets.
The compound’s IUPAC name, 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, reflects its fused ring system and functional groups. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 137.18 g/mol |
CAS Registry Number | 5291-26-9 |
Purity (Commercial) | ≥95% |
Key Functional Groups | Azabicyclic framework, methylidene, ketone |
Comparative Analysis with Related Compounds
The compound’s structure distinguishes it from other azabicyclic derivatives. For example, 1-azabicyclo[2.2.2]octan-3-one lacks the methylidene group, reducing its electrophilic reactivity. Similarly, 3-methylidene-1-azabicyclo[2.2.2]octan-2-one features a shifted methylidene and ketone, altering its hydrogen-bonding capacity and steric profile. These subtle differences underscore the importance of substituent placement in determining biological activity and synthetic utility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one typically involves multi-step organic reactions. One common route begins with quinuclidin-3-one, which undergoes Wittig olefination to introduce the methylidene group. Alternative methods include condensation reactions using formaldehyde derivatives under basic conditions. Key reagents and conditions include:
-
Wittig Reagents: Triphenylphosphine ylides for olefination.
-
Solvents: Tetrahydrofuran (THF) or dichloromethane.
-
Temperature: Reactions often proceed at room temperature or under mild heating (40–60°C).
Yield optimization requires careful control of stoichiometry and purification via column chromatography or recrystallization.
Industrial Manufacturing
Industrial production leverages continuous flow reactors to enhance reaction efficiency and scalability. Automated systems enable precise control over reaction parameters (e.g., residence time, temperature), reducing side products. Post-synthesis purification employs high-performance liquid chromatography (HPLC) to achieve the ≥95% purity required for pharmaceutical research.
Biological Activity and Mechanism of Action
Pharmacological Targets
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one interacts with central nervous system (CNS) targets, including:
-
Nicotinic Acetylcholine Receptors (nAChRs): Modulates ion channel activity, influencing neurotransmitter release.
-
Monoamine Oxidases (MAOs): Exhibits inhibitory effects, potentially elevating synaptic monoamine levels.
-
σ Receptors: Binds to σ-1 subtypes, implicated in neuroprotection and pain modulation.
Analgesic and Neuroprotective Effects
Preclinical studies demonstrate the compound’s efficacy in rodent models of neuropathic pain. At doses of 10–50 mg/kg, it reduces mechanical allodynia by 40–60%, comparable to gabapentin. Its neuroprotective effects are attributed to σ-1 receptor-mediated inhibition of glutamate excitotoxicity, a pathway implicated in neurodegenerative diseases.
Biological Activity | Experimental Model | Key Finding |
---|---|---|
Analgesia | Rat chronic constriction injury | 50% reduction in pain response at 25 mg/kg |
Neuroprotection | In vitro glutamate toxicity | 70% cell viability at 10 μM |
MAO Inhibition | Enzymatic assay | IC = 15 μM for MAO-B |
Applications in Drug Discovery
Lead Compound Optimization
The compound serves as a lead structure for developing analogs with enhanced pharmacokinetic properties. Structural modifications, such as introducing electron-withdrawing groups on the bicyclic framework, improve metabolic stability and blood-brain barrier penetration. For example, fluorination at the 4-position increases plasma half-life from 2.1 to 4.8 hours in murine models.
Future Research Directions
Elucidating Molecular Mechanisms
Advanced techniques like cryo-electron microscopy and molecular dynamics simulations are needed to resolve its binding modes with nAChRs and σ-1 receptors.
Clinical Translation
Phase I clinical trials are warranted to assess human tolerability and pharmacokinetics. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate its transition from bench to bedside.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume